molecular formula C11H12N2O B11905229 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone CAS No. 502611-89-4

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11905229
CAS No.: 502611-89-4
M. Wt: 188.23 g/mol
InChI Key: HWMVFFKLKBRJMA-UHFFFAOYSA-N
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Description

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an ethanone group attached to the 7-aminoisoquinoline moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 7-aminoisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For instance, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    1-(7-Nitroisoquinolin-2(1H)-yl)ethanone: This compound features a nitro group instead of an amino group, leading to different reactivity and applications.

    1-(7-Hydroxyisoquinolin-2(1H)-yl)ethanone:

    1-(7-Methylisoquinolin-2(1H)-yl)ethanone: The methyl group affects the compound’s steric and electronic properties.

Uniqueness: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

502611-89-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(7-amino-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-6H,7,12H2,1H3

InChI Key

HWMVFFKLKBRJMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)C=C1

Origin of Product

United States

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